4'-methyl-3-thiomorpholinomethyl benzophenone

Description

Structural Characteristics and Molecular Properties

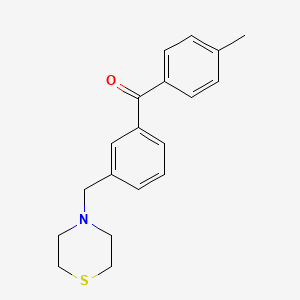

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical profile. The compound maintains the characteristic benzophenone chromophore, which consists of two aromatic rings connected through a carbonyl group, providing the foundation for its photochemical properties. The 4'-methyl substitution introduces an electron-donating group that can influence the electronic distribution within the aromatic system, potentially affecting both the absorption characteristics and reactivity of the molecule. The thiomorpholinomethyl group at the 3-position represents a more substantial modification, introducing a flexible alkyl linker connected to a sulfur and nitrogen-containing heterocycle that can participate in various intermolecular interactions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 898762-76-0 | |

| Molecular Formula | C19H21NOS | |

| Molecular Weight | 311.44 g/mol | |

| MDL Number | MFCD03842235 | |

| SMILES Code | O=C(C1=CC=C(C)C=C1)C2=CC=CC(CN3CCSCC3)=C2 |

The thiomorpholine ring system within the structure adopts a chair conformation similar to other six-membered saturated rings, with the sulfur and nitrogen atoms positioned to minimize steric interactions. This conformational preference influences the overall three-dimensional shape of the molecule and affects its ability to interact with other chemical species. The methylene linker between the aromatic ring and the thiomorpholine unit provides conformational flexibility, allowing the heterocyclic portion to adopt various orientations relative to the benzophenone core. This structural flexibility may be advantageous in applications where molecular recognition or specific binding interactions are important.

Propriétés

IUPAC Name |

(4-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHGSSYIUKJBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643352 | |

| Record name | (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-76-0 | |

| Record name | (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-thiomorpholinomethylbenzophenone typically involves the reaction of 4-methylbenzophenone with thiomorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 4’-Methyl-3-thiomorpholinomethylbenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Methyl-3-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that 4'-methyl-3-thiomorpholinomethyl benzophenone exhibits significant antimicrobial properties. In studies, it has demonstrated effectiveness against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains were found to be as low as 32 µg/mL, indicating its potential as a lead candidate for new antimicrobial agents.

Anticancer Properties : The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM and 30 µM, respectively. Mechanistically, this compound appears to activate caspase pathways and generate reactive oxygen species (ROS), leading to increased cell death .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules. For instance, it can be utilized in the synthesis of other derivatives that may possess enhanced biological activities or different chemical properties.

Materials Science

In materials science, this compound has been explored for its potential use as a photoinitiator in polymerization processes. This application is crucial for developing materials with specific properties, particularly in the production of coatings and adhesives that require UV curing.

Case Studies

- Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial efficacy of various benzophenone derivatives. The results indicated that this compound was one of the most effective compounds against Gram-positive bacteria, confirming its potential as a lead candidate for developing new antimicrobial agents.

- Cancer Cell Apoptosis Investigation : Detailed investigations into the anticancer effects revealed significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent .

Mécanisme D'action

The mechanism of action of 4’-Methyl-3-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

- Hydrophobicity : Halogenated derivatives (e.g., 4'-chloro, 4'-bromo) exhibit higher molecular weights and enhanced hydrophobicity, which correlates with improved antibacterial activity in Gram-positive bacteria .

- Sulfur vs. Oxygen: Thiomorpholinomethyl derivatives show distinct electronic profiles compared to morpholinomethyl analogs (e.g., 2-chloro-3'-morpholinomethyl), as sulfur’s lower electronegativity may reduce hydrogen-bonding capacity .

Activité Biologique

4'-Methyl-3-thiomorpholinomethyl benzophenone, a compound with the chemical formula C19H21NOS, is gaining attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

The synthesis of this compound typically involves the reaction of 4-methylbenzophenone with thiomorpholine. This reaction is conducted under controlled conditions using suitable solvents and catalysts to ensure high yield and purity. The compound's structure features a thiomorpholinomethyl group, which contributes to its unique biological properties.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | (4-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

| Molecular Formula | C19H21NOS |

| Molecular Weight | 321.44 g/mol |

| InChI Key | CKHGSSYIUKJBHX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may modulate enzyme activity or receptor binding, influencing cellular pathways. Specific studies have highlighted its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in various diseases, including cancer.

Research Findings

- Antifibrinolytic Activity : In a study exploring novel chemical series for antifibrinolytic agents, compounds similar to this compound exhibited significant activity in delaying clot lysis in human blood samples. The effective concentration (EC50) was determined to be in the low micromolar range, indicating potent activity against fibrinolysis .

- Cytotoxicity Studies : Research assessing cytotoxic effects on hepatic cell lines revealed that certain derivatives of this compound demonstrated low toxicity (LC50 > 10 μM), suggesting a favorable therapeutic window for further development .

- Inhibition of MMPs : The compound has shown promise in inhibiting MMPs, particularly MMP3 and MMP10, which are critical in tissue remodeling and cancer progression. These findings suggest that it could be developed into a therapeutic agent targeting metastatic processes .

Case Study 1: Antifibrinolytic Properties

In a phenotypic screening study, compounds structurally related to this compound were evaluated for their antifibrinolytic properties using thromboelastometry assays. The results indicated that these compounds could effectively delay clot lysis time, demonstrating their potential as therapeutic agents in managing bleeding disorders .

Case Study 2: MMP Inhibition

A series of experiments were conducted to assess the inhibitory effects of various benzophenone derivatives on MMP activity. The results showed that certain derivatives exhibited significant inhibition of MMP3 and MMP10, supporting the hypothesis that these compounds could serve as lead candidates for developing new treatments for diseases characterized by excessive tissue remodeling .

Q & A

Q. What synthetic methodologies are recommended for preparing 4'-methyl-3-thiomorpholinomethyl benzophenone derivatives?

Answer: A common approach involves Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst in nitrobenzene. For example, benzophenone derivatives are synthesized by reacting substituted phenyl esters with AlCl₃ under reflux (80–90°C), followed by hydrolysis and recrystallization from ethanol . Modifications to the thiomorpholinomethyl group require controlled thiol-alkyne click chemistry or nucleophilic substitution under inert conditions to preserve the sulfur-containing moiety.

Q. How can solvent effects on the carbonyl stretching vibration (ν(C=O)) of benzophenone derivatives be experimentally analyzed?

Answer: Infrared (IR) spectroscopy with solvatochromic titration is a key method. For instance, in acetonitrile-water systems, the ν(C=O) band splits into subpeaks due to hydrogen bonding. Kubo–Anderson functions are applied to deconvolute these peaks, revealing solvent-solute interaction lifetimes (e.g., ~7.7 ps for water-benzophenone hydrogen bonds) . Primary alcohols induce split ν(C=O) bands, while halogenated solvents produce a single peak due to rapid bond exchange .

Q. What characterization techniques are essential for verifying the purity and structure of synthesized derivatives?

Answer:

- Single-crystal X-ray diffraction for unambiguous structural determination, including bond angles (e.g., 57.45° between phenyl rings) and torsion angles .

- Gas/liquid chromatography (GLC/HPLC) with internal standards (e.g., biphenyl) to quantify reaction conversions (>97% in triisobutylaluminum reductions) .

- ¹H NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical vibrational spectra?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts ν(C=O) frequencies (1625–1675 cm⁻¹) close to experimental IR values (1634 cm⁻¹). Discrepancies arise from solvent interactions omitted in vacuum calculations. Incorporating solvent models (e.g., PCM) or explicit solvent molecules improves agreement. HOMO-LUMO gaps (-0.26777 a.u.) and dipole moments (3.1 D) calculated via DFT align with solvatochromic data .

Q. What experimental designs address contradictions in benzophenone’s photochemical behavior across different solvents?

Answer:

- Flash photolysis with potentiostatic control to monitor radical lifetimes in basic solutions (e.g., pH 13.2). Diffusion-controlled current measurements reveal radical concentrations (1.0 × 10¹⁶ M) and photolysis efficiency (~20%) .

- Time-resolved spectroscopy to compare hydrogen-bond dynamics in alcohols (split ν(C=O) bands) vs. halogenated solvents (single peaks) .

Q. How do structural modifications (e.g., thiomorpholinomethyl substitution) influence bioactivity and electronic properties?

Answer:

- Factorial design (2⁴ type) to correlate substituent positions (e.g., C4/C6 hydroxylation) with HOMO-LUMO gaps (EGAP). Methyl groups at C3 enhance antifungal activity by altering electron density at the carbonyl group .

- Dipole moment calculations (e.g., 3.3 D for cis-azobenzene vs. 3.1 D for benzophenone) guide bioisosteric replacements in drug design .

Q. What strategies mitigate carcinogenic risks associated with benzophenone derivatives in preclinical studies?

Answer:

- Metabolic profiling using GC-MS or LC-MS to detect hydroxylated metabolites linked to renal toxicity .

- QSAR models prioritize derivatives with reduced IARC "possibly carcinogenic" liability by minimizing bioactivation pathways (e.g., avoiding 4-hydroxy metabolites) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.